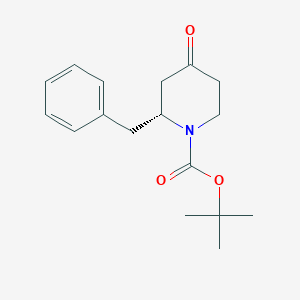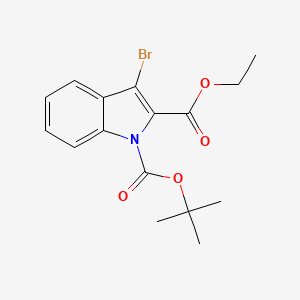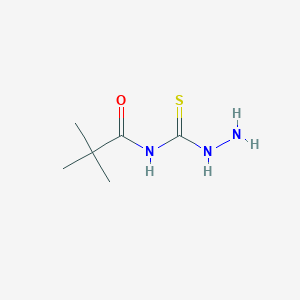
N-(Hydrazinecarbonothioyl)pivalamide
Vue d'ensemble
Description
N-(Hydrazinecarbonothioyl)pivalamide (NHC-PVA) is an organic compound with the molecular formula C7H14N2O2S. It is a derivative of pivalic acid and is used in a variety of scientific research applications. NHC-PVA is a versatile molecule that can be used in a variety of biochemical and physiological studies. It has a wide range of applications, including biochemistry, pharmacology, and drug discovery.
Applications De Recherche Scientifique
N-(Hydrazinecarbonothioyl)pivalamide is used in a variety of scientific research applications. It is commonly used in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. It is also used in the study of protein folding and stability, as well as in the study of drug-receptor interactions. N-(Hydrazinecarbonothioyl)pivalamide has been used in the study of a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
N-(Hydrazinecarbonothioyl)pivalamide binds to proteins and enzymes through a variety of mechanisms. It can bind to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It can also bind to enzymes through covalent bonding. N-(Hydrazinecarbonothioyl)pivalamide can also bind to receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Effets Biochimiques Et Physiologiques
N-(Hydrazinecarbonothioyl)pivalamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and receptors. It has also been found to have anti-inflammatory and anti-cancer properties. In addition, N-(Hydrazinecarbonothioyl)pivalamide has been found to have neuroprotective and neuroregenerative properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Hydrazinecarbonothioyl)pivalamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also a low-cost compound that can be used in a variety of experiments. However, N-(Hydrazinecarbonothioyl)pivalamide is not soluble in water, which can limit its use in some experiments.
Orientations Futures
N-(Hydrazinecarbonothioyl)pivalamide has a variety of potential future applications. It could be used in the development of new drugs, as well as in the study of protein-protein interactions and drug-receptor interactions. It could also be used in the study of diseases such as cancer, Alzheimer's, and diabetes. Additionally, N-(Hydrazinecarbonothioyl)pivalamide could be used to study the effects of environmental toxins on the human body. Finally, N-(Hydrazinecarbonothioyl)pivalamide could be used to study the effects of aging on the human body.
Propriétés
IUPAC Name |
N-(aminocarbamothioyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-6(2,3)4(10)8-5(11)9-7/h7H2,1-3H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSVAKOWUDYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661738 | |
| Record name | N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydrazinecarbonothioyl)pivalamide | |
CAS RN |
914347-05-0 | |
| Record name | N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



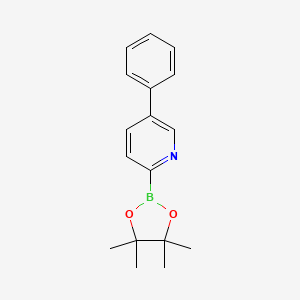
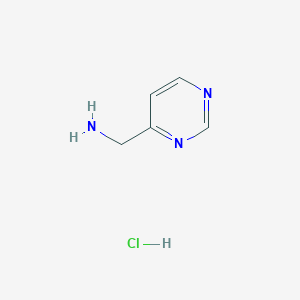


![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)
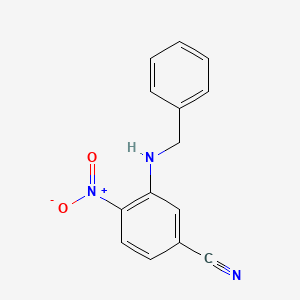
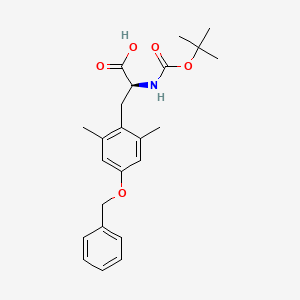
![(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine](/img/structure/B1388153.png)
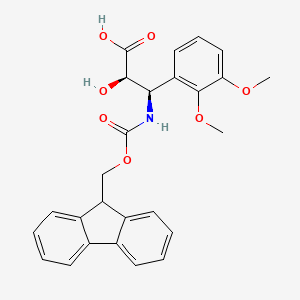
![Ethyl 1-{[(tert-butoxycarbonyl)(2-chloroethyl)amino]sulfonyl}-4-piperidinecarboxylate](/img/structure/B1388155.png)
